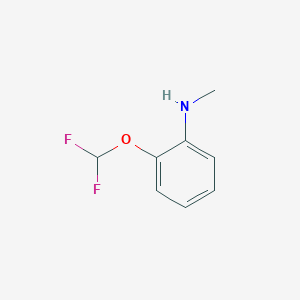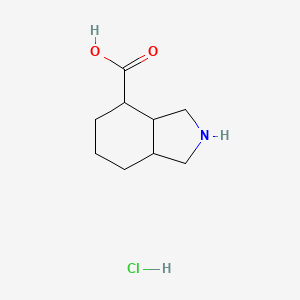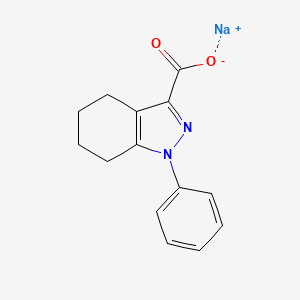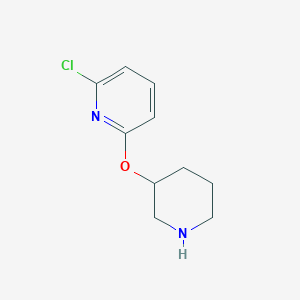![molecular formula C11H20NNaO4S B13485967 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate is a chemical compound with the molecular formula C11H20NNaO4S. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be added under mild conditions and removed selectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature. The resulting Boc-protected amine can then be further reacted with methanesulfinic acid to form the desired sulfinate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate undergoes several types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the Boc-protected amine under basic conditions.
Major Products Formed
Oxidation: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfonate.
Reduction: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate has several applications in scientific research:
Biology: Employed in the synthesis of peptides and other biologically active molecules where selective protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial for the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
Sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Sodium tert-butoxide: A strong, non-nucleophilic base used in various organic reactions.
Uniqueness
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate is unique due to its combination of a Boc-protected amine and a sulfinate group. This dual functionality allows for selective protection and subsequent reactions, making it a versatile tool in organic synthesis.
特性
分子式 |
C11H20NNaO4S |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]methanesulfinate |
InChI |
InChI=1S/C11H21NO4S.Na/c1-10(2,3)16-9(13)12-7-11(5-4-6-11)8-17(14)15;/h4-8H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChIキー |
SFTKLYUZNOUUJA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


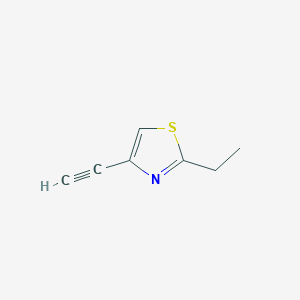
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
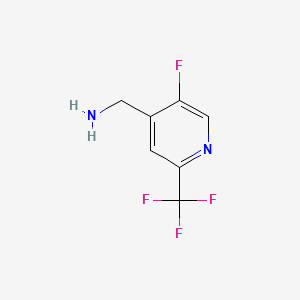
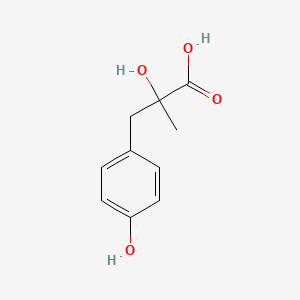
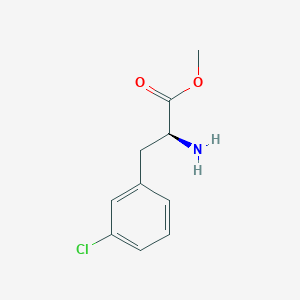
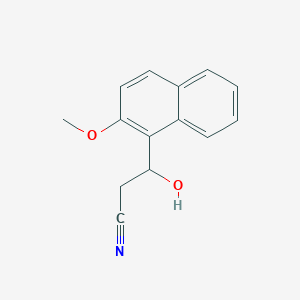
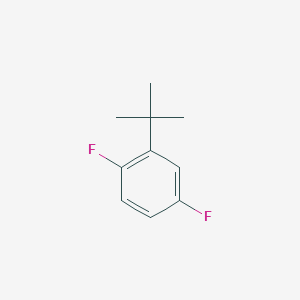
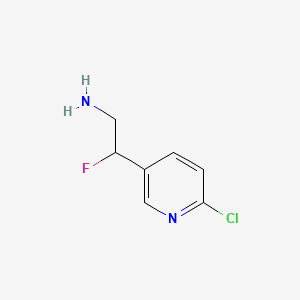

![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
